molecular formula C17H17NO5S B2781448 methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327173-71-6

methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2781448
CAS No.: 1327173-71-6
M. Wt: 347.39
InChI Key: NQKPNXOSWUEGGA-VBKFSLOCSA-N
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Description

Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a substituted acrylate derivative characterized by a (Z)-configured double bond, a phenylsulfonyl group at position 2, and a 4-methoxyphenylamino substituent at position 2. Its molecular formula is C₁₉H₂₁NO₆S, with a molecular weight of 391.45 g/mol and a purity exceeding 90% .

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-14-10-8-13(9-11-14)18-12-16(17(19)23-2)24(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPNXOSWUEGGA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O4_{4}S
  • IUPAC Name : this compound

This compound features a methoxy group, an amine, and a phenylsulfonyl moiety, which contribute to its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.
  • Anti-inflammatory Properties : Studies suggest that this compound can inhibit the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), contributing to its potential use in treating inflammatory diseases.
  • Matrix Metalloproteinase Inhibition : It has been observed to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. This inhibition may lead to reduced tumor invasion and metastasis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryReduced COX-2 expression
MMP InhibitionDecreased activity of MMP-2 and MMP-9
Vascular Smooth Muscle CellsInhibition of proliferation and migration

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent anticancer properties.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound in a rat model of induced inflammation. Treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its effectiveness in managing inflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The phenylsulfonyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in .
  • Steric Influence: Bulky substituents (e.g., bromo-formylphenoxymethyl in ) reduce reactivity in sterically sensitive reactions .
  • Solubility : Ethoxy-substituted analogs () exhibit higher lipophilicity than methoxy derivatives .

Key Observations :

  • Catalysis : Palladium-mediated methods () achieve high yields but require specialized catalysts .
  • Stereoselectivity : Michael additions () favor the Z-isomer (88:12 ratio) due to steric and electronic factors .

Physical and Spectroscopic Properties

  • NMR Data :

    • The target compound’s closest analog () shows distinct ¹H-NMR signals at δ 7.92 (s, 1H, vinyl proton) and δ 3.85 (s, 3H, methoxy), confirming the Z-configuration .
    • Fluorine-containing analogs () exhibit ¹⁹F-NMR shifts due to electron-withdrawing substituents .
  • Crystal Packing: Bromo-formyl derivatives () form stabilized lattices via C–H⋯O hydrogen bonds and π–π interactions (centroid distance: 3.984 Å) . Indole-containing acrylates () adopt non-planar conformations (dihedral angle: 60.7°) due to intramolecular C–H⋯O interactions .

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